molecular formula C20H19NO5S B6511288 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950281-22-8

8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Cat. No. B6511288
CAS RN: 950281-22-8
M. Wt: 385.4 g/mol
InChI Key: RXKXVLIZYHNVPL-UHFFFAOYSA-N
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Description

8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one (abbreviated as 8-EO-THIQ) is a small molecule that has been studied for its potential use in various scientific research applications. 8-EO-THIQ is a derivative of tetrahydroisoquinoline, a type of alkaloid found in plants, and has been found to have interesting biological properties.

Scientific Research Applications

8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one has been studied for its potential use in various scientific research applications. It has been found to have potential applications in the study of cancer, inflammation, and metabolic disorders. It has also been studied for its potential use as an antidepressant and anxiolytic.

Mechanism of Action

The exact mechanism of action of 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is not yet known, however, it is thought to act through a variety of mechanisms. It has been found to interact with various receptors in the brain, such as serotonin and dopamine receptors, as well as certain ion channels. It is also thought to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, as well as modulate the activity of certain receptors, such as serotonin and dopamine receptors. It has also been found to have anti-inflammatory and anti-cancer properties, as well as potential antidepressant and anxiolytic properties.

Advantages and Limitations for Lab Experiments

The use of 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. One limitation, however, is that the exact mechanism of action of this compound is not yet known, making it difficult to predict the exact effects that it may have on a given system.

Future Directions

There are a number of potential future directions for 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one research. One potential direction is to further investigate the exact mechanism of action of this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of cancer, inflammation, and metabolic disorders. Additionally, further research could be done to explore the potential side effects of this compound and to develop methods to reduce or eliminate these side effects. Finally, further research could be done to explore the potential applications of this compound in other areas, such as in the development of new drugs or in the study of other biological processes.

Synthesis Methods

8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can be synthesized using a number of different methods. One method is a three-step synthesis that involves the reaction of a 2-amino-3-ethoxy-1,4-dihydroisoquinoline with a sulfonyl chloride, followed by reaction with sodium hydroxide and then reaction with a chromene. This method yields this compound in high yields and is relatively simple to perform.

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-2-25-17-9-5-8-15-12-18(20(22)26-19(15)17)27(23,24)21-11-10-14-6-3-4-7-16(14)13-21/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKXVLIZYHNVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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